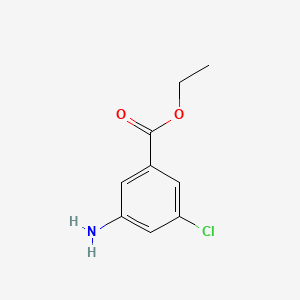

Ethyl 3-amino-5-chlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZLHCKPHMTUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257271 | |

| Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-01-5 | |

| Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261269-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-5-chloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 3-amino-5-chlorobenzoate

CAS Number: 1261269-01-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 3-amino-5-chlorobenzoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role as a versatile intermediate.

Chemical and Physical Properties

This compound is a substituted aromatic ester. The presence of amino, chloro, and ethyl ester functional groups on the benzene ring makes it a versatile synthon for a variety of chemical transformations. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| CAS Number | 1261269-01-5 | ChemScene[1] |

| Molecular Formula | C₉H₁₀ClNO₂ | ChemScene[1] |

| Molecular Weight | 199.63 g/mol | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

| Predicted Boiling Point | 340.1 ± 22.0 °C | ECHEMI[2] |

| Predicted Density | 1.262 ± 0.06 g/cm³ | ECHEMI[2] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | ChemScene[1] |

| Predicted LogP | 2.0989 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from a known procedure for a structurally related compound. This esterification reaction involves the treatment of 3-amino-5-chlorobenzoic acid with ethanol in the presence of a chlorinating agent like thionyl chloride, which facilitates the formation of the ethyl ester.

Experimental Protocol: Esterification of 3-amino-5-chlorobenzoic acid

Materials:

-

3-amino-5-chlorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

A suspension of 3-amino-5-chlorobenzoic acid in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath to a temperature below -10°C.

-

Thionyl chloride is added dropwise to the cooled suspension while maintaining the temperature below -10°C.

-

After the addition is complete, the reaction mixture is stirred at 40°C for 30 minutes.

-

The reaction mixture is then heated to reflux for 3 hours.

-

Upon completion of the reflux, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The precipitate is washed with distilled water to remove any excess thionyl chloride.

-

The product is then washed with a 10% sodium carbonate solution to neutralize any remaining acid.

-

The final product, this compound, is collected and can be further purified by recrystallization from a suitable solvent system like ethanol and water.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Aminobenzoic acid derivatives are recognized as important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. For instance, related aminobenzoic acid structures are found in drugs like bumetanide, a loop diuretic. The unique substitution pattern of this compound offers multiple reaction sites for further chemical modifications, making it an attractive starting material for the synthesis of compound libraries for screening against various therapeutic targets.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding carboxylic acid.

References

Ethyl 3-amino-5-chlorobenzoate molecular weight

An In-Depth Technical Guide to Ethyl 3-amino-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications, including pharmaceutical research and development. This document details its physicochemical properties, outlines a standard experimental protocol for its synthesis and analysis, and presents a logical workflow for its preparation.

Physicochemical Properties

This compound is an organic compound belonging to the benzoate ester and aniline families. Its structural characteristics make it a versatile building block in medicinal chemistry. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 199.63 g/mol [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂[1][2][4] |

| CAS Number | 1261269-01-5[1][2][4] |

| Exact Mass | 199.0400063 Da[3] |

| Density (Predicted) | 1.262 ± 0.06 g/cm³[4] |

| Boiling Point (Predicted) | 340.1 ± 22.0 °C[4] |

| Polar Surface Area (PSA) | 52.32 Ų[2][4] |

| LogP (Predicted) | 2.0989 - 2.68010[2][4] |

| Hydrogen Bond Acceptors | 3[2] |

| Hydrogen Bond Donors | 1[2] |

| Rotatable Bonds | 2[2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound. These protocols are based on established chemical principles for esterification and standard analytical techniques.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis from 3-amino-5-chlorobenzoic acid.

Materials:

-

3-amino-5-chlorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 3-amino-5-chlorobenzoic acid (1 equivalent) in absolute ethanol (10 volumes).

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (0.1 equivalents) dropwise to the stirring mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Neutralization: Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire the proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic signals for the aromatic protons, the amino group proton, and the ethyl group protons (a quartet and a triplet).

-

¹³C NMR: Acquire the carbon NMR spectrum to confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester.

2. Mass Spectrometry (MS):

-

Perform mass spectral analysis (e.g., via GC-MS or LC-MS) to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (199.63 g/mol ).

3. High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the final compound using reversed-phase HPLC. A single major peak should be observed, and the purity can be calculated based on the peak area percentage.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the general workflow for quality control analysis.

References

Ethyl 3-amino-5-chlorobenzoate: A Technical Guide for Chemical and Pharmaceutical Research

Introduction: Ethyl 3-amino-5-chlorobenzoate is a substituted aromatic compound featuring an ethyl ester, an amino group, and a chlorine atom on a benzene ring. This unique arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. For researchers, scientists, and professionals in drug development, this molecule serves as a key intermediate for the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs). The presence of the amino group allows for a variety of subsequent chemical modifications, such as amide bond formation, while the ester can be hydrolyzed or transformed, and the chloro-substituent influences the electronic properties and potential metabolic stability of derivative compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted at positions 1, 3, and 5. The ethyl carboxylate group is at position 1, the amino group at position 3, and the chlorine atom at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1261269-01-5 | N/A |

| Molecular Formula | C₉H₁₀ClNO₂ | N/A |

| Molecular Weight | 199.63 g/mol | N/A |

| Canonical SMILES | CCOC(=O)C1=CC(=CC(=C1)N)Cl | N/A |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | N/A |

| logP (Predicted) | 2.0989 | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 3 | N/A |

| Rotatable Bonds | 2 | N/A |

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 3-amino-5-chlorobenzoic acid. The Fischer-Speier esterification is a standard and effective method. An alternative approach involves activating the carboxylic acid with thionyl chloride followed by reaction with ethanol, a method that has been successfully applied to similar isomers like 4-amino-3-chlorobenzoic acid.[1]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound from 3-amino-5-chlorobenzoic acid.

Materials:

-

3-amino-5-chlorobenzoic acid

-

Absolute Ethanol (EtOH), large excess

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Ice-cold water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-5-chlorobenzoic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 15-20 molar equivalents). The ethanol serves as both reactant and solvent.[2]

-

Catalyst Addition: While stirring, cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 1.5 molar equivalents) dropwise. The basic amino group will be protonated by the strong acid, necessitating a stoichiometric amount of catalyst.[2]

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. Carefully neutralize the acidic solution by adding 10% aqueous sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Applications in Research and Drug Development

Substituted aminobenzoic acids are crucial scaffolds in medicinal chemistry.[3] Para-aminobenzoic acid (PABA) and its derivatives, for instance, are precursors for molecules with a wide array of biological activities, including antimicrobial and cytotoxic properties.[3][4] The presence of a halogen, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

This compound serves as a key "building block" for creating diverse molecular libraries.[3] The amino group provides a reactive handle for derivatization, allowing for the introduction of various side chains and functional groups through amide coupling or other nitrogen-based reactions. This versatility makes it an attractive starting material for the synthesis of novel compounds screened for various therapeutic targets.

Figure 1: Logical workflow illustrating the role of this compound as a versatile intermediate.

Quantitative and Spectral Data

While specific experimental spectral data for this compound is not widely available in public databases, the expected spectral characteristics can be inferred from its structure and from data available for closely related compounds, such as the unchlorinated parent molecule, Ethyl 3-aminobenzoate.[5][6] Such data is critical for reaction monitoring and final product characterization.

Table 2: Spectral Data for the Related Compound Ethyl 3-aminobenzoate

| Data Type | Key Features (for Ethyl 3-aminobenzoate) | Reference |

| ¹H NMR | Signals corresponding to ethyl group protons (triplet and quartet), aromatic protons, and a broad singlet for the amino (-NH₂) protons. | [5] |

| IR Spectrum | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C bonds. | [6] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) corresponding to its molecular weight (165.19 g/mol ), and fragmentation patterns typical of an ethyl benzoate structure. | [7] |

Note: The spectral data for this compound would be expected to show similar patterns, with adjustments in the chemical shifts and fragmentation due to the electronic effects and mass of the chlorine atom.

Visualized Experimental Workflow

The synthesis and purification of this compound follow a standard laboratory workflow. The process begins with the esterification reaction, followed by a series of workup and purification steps to isolate the final, pure compound.

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its defined structure and the reactivity of its functional groups allow for its use as a foundational element in the construction of a wide range of novel molecules. The detailed synthesis protocol and understanding of its chemical properties provided in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [m.chemicalbook.com]

- 7. Benzoic acid, 3-amino-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 3-amino-5-chlorobenzoate, a chemical intermediate of interest in pharmaceutical and chemical research. The information is compiled from various chemical data sources and is intended to support laboratory and development activities.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 1261269-01-5 | [1] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Data not available | |

| Boiling Point (Predicted) | 340.1 ± 22.0 °C | |

| Density (Predicted) | 1.262 ± 0.06 g/cm³ | |

| Solubility | Data not available | |

| Polar Surface Area (PSA) | 52.32 Ų | [1] |

| LogP | 2.0989 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

It is important to note that the boiling point and density are predicted values and should be confirmed experimentally. For comparison, the isomer Ethyl 4-amino-3-chlorobenzoate has a reported melting point of 83-84°C.[2]

Experimental Protocols

Detailed experimental procedures for determining the physical properties of novel or uncharacterized compounds like this compound are crucial for accurate data generation. The following are generalized protocols for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[3][5]

-

Calibration: For accurate results, the thermometer and apparatus should be calibrated using standards with known melting points.[6]

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for purification (e.g., recrystallization), extraction, and formulation.[7]

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) should be chosen for the assessment.[8]

-

Sample Preparation: A small, accurately weighed amount of the solute (e.g., 25 mg) is placed into a test tube.[8]

-

Solvent Addition: A measured volume of the selected solvent (e.g., 0.75 mL) is added to the test tube.[8]

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[7]

-

Observation: The solution is visually inspected to determine if the compound has completely dissolved (soluble), partially dissolved, or remained undissolved (insoluble).[7] The results can be recorded qualitatively (soluble, partially soluble, insoluble) or quantitatively if the saturation concentration is determined.[8]

-

pH and Chemical Reactivity: For water-soluble compounds, the pH of the solution can indicate the presence of acidic or basic functional groups.[9] Solubility in aqueous acid or base can also provide clues about the compound's chemical nature.

Characterization Workflow

The characterization of a newly synthesized chemical compound such as this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Caption: General workflow for the characterization of a synthesized chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on the Solubility of Ethyl 3-amino-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Ethyl 3-amino-5-chlorobenzoate

A summary of the key physicochemical properties for this compound is provided below. These parameters are crucial for understanding its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1261269-01-5 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| Predicted Density | 1.262 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 340.1 ± 22.0 °C | [1] |

| XLogP3 | 2.68 | [1] |

Solubility Data

Direct experimental solubility data for this compound is scarce in the public domain. However, the solubility of structurally similar compounds can provide a useful reference for solvent selection and initial experimental design.

Solubility of Structural Analogs

The following tables summarize the reported solubility of compounds with similar functional groups. It is important to note that even small structural changes can significantly impact solubility, and therefore, the data below should be used as a qualitative guide.

Table 1: Solubility of Ethyl 4-amino-3-chlorobenzoate

| Solvent | Solubility | Temperature (°C) |

| Ethanol | Soluble during synthesis/recrystallization | Not Specified |

Data inferred from synthetic procedures where ethanol is used as a solvent for reaction and recrystallization.[3]

Table 2: Solubility of 3-Chlorobenzoic Acid

| Solvent | Solubility | Temperature (°C) |

| Cold Water | 1 part in 2850 parts water | Not Specified |

| Hot Water | More soluble | Not Specified |

| Benzene | Slightly Soluble | Not Specified |

| Hot Benzene | More Soluble | Not Specified |

| Carbon Disulfide | Slightly Soluble | Not Specified |

| Petroleum Ether | Slightly Soluble | Not Specified |

| Carbon Tetrachloride | Slightly Soluble | Not Specified |

| Alcohol | Slightly Soluble | Not Specified |

| Ether | Slightly Soluble | Not Specified |

| Water | 450 mg/L | 15 |

This data for the parent carboxylic acid provides insight into the polarity and potential solvent interactions.[4]

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following is a generalized protocol based on the widely accepted shake-flask method for determining equilibrium solubility.[5]

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of high purity

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. It is critical to maintain the temperature during this step.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[5]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.[5]

-

Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the dissolved compound.[5]

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of this compound in the sample.

-

Calculation: Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.[5]

Visualization of Relevant Workflows

Synthesis of Substituted Aminobenzoates

The following diagram illustrates a general workflow for the synthesis of a substituted aminobenzoate, which would be analogous to the synthesis of this compound.

Caption: Synthesis workflow for a substituted aminobenzoate ester.[3]

Experimental Workflow for Solubility Determination

The logical steps involved in determining the solubility of a compound are depicted in the following diagram.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.[5]

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectral Analysis of Ethyl 3-amino-5-chlorobenzoate: A Technical Overview

This technical guide provides an in-depth summary of the spectral data and experimental methodologies for the characterization of substituted ethyl aminobenzoates, using Ethyl 4-amino-3-chlorobenzoate as a case study. The document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the analytical techniques used to elucidate and confirm the structure of such compounds.

Spectroscopic Data

The structural confirmation of Ethyl 4-amino-3-chlorobenzoate is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| 7.75 | d | 1H | Aromatic H |

| 7.63 | dd | 1H | Aromatic H |

| 6.83 | s | 1H | Aromatic H |

| 6.21 | s | 2H | -NH₂ |

| 4.23 | q | 2H | -OCH₂CH₃ |

| 1.27 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate [1]

| Chemical Shift (δ) ppm | Assignment |

| 164.85 | C=O (Ester) |

| 149.08 | C-NH₂ |

| 130.40 | Aromatic C |

| 129.29 | Aromatic C |

| 117.42 | Aromatic C |

| 116.00 | Aromatic C |

| 114.16 | Aromatic C |

| 60.10 | -OCH₂CH₃ |

| 14.17 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in the molecule.

Table 3: Key IR Absorption Bands for Ethyl 4-amino-3-chlorobenzoate [1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3487, 3356 | Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch |

| 2985, 2900 | C-H (Alkyl) | Stretch |

| 1689 | C=O (Ester) | Stretch |

| 1624, 1593, 1508 | C=C (Aromatic) | Stretch |

| 1392 | C-H (Alkyl) | Bend |

| 759 | C-Cl | Stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the precise mass and elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for Ethyl 4-amino-3-chlorobenzoate [1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 200.04 | 200.20 |

Experimental Protocols

The following section details the methodologies used for the synthesis and spectroscopic analysis of Ethyl 4-amino-3-chlorobenzoate.

Synthesis of Ethyl 4-amino-3-chlorobenzoate

A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol was cooled to -15°C. Thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) was added dropwise while maintaining the temperature below -10°C. The reaction mixture was stirred at 40°C for 30 minutes, followed by refluxing for 3 hours. The resulting precipitate was filtered and washed with distilled water, followed by a 10% Na₂CO₃ solution. The crude product was then recrystallized from an ethanol/water mixture to yield the purified Ethyl 4-amino-3-chlorobenzoate.[1]

Caption: Synthesis workflow for Ethyl 4-amino-3-chlorobenzoate.

Spectroscopic Characterization

The structural confirmation of the synthesized product was carried out using the following instrumentation and parameters.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a Bruker Ultrashield spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in DMSO-d₆, with Tetramethylsilane (TMS) serving as the internal standard.[1]

-

Infrared (IR) Spectroscopy: IR spectra were recorded on a Shimadzu spectrophotometer using KBr disks.[1]

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis was performed on an HR-MS spectrometer to determine the accurate mass of the compound.[1]

Caption: Workflow for the spectroscopic characterization of the product.

References

Ethyl 3-amino-5-chlorobenzoate safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethyl 3-amino-5-chlorobenzoate

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 1261269-01-5), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to understand these risks before handling the compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1261269-01-5[2][3][4] |

| Molecular Formula | C₉H₁₀ClNO₂[2][4][5] |

| Molecular Weight | 199.63 g/mol [2][5] |

| Purity | ≥97-98%[2][4] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų[2] |

| LogP | 2.0989[2] |

Toxicological Information

The primary toxicological concerns are related to irritant effects on the skin, eyes, and respiratory system.[1] Detailed quantitative toxicological data, such as LD50 or LC50 values, are not available in the reviewed safety data sheets. Therefore, the substance should be handled with care, assuming it may have uncharacterized toxicological properties.

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

-

Engineering Controls : Always handle this compound in a well-ventilated area.[1][6] For procedures that may generate dust or aerosols, a local exhaust system or a chemical fume hood should be used.[6] Eyewash stations and safety showers must be readily accessible.[6]

-

Personal Protective Equipment (PPE) : The selection of appropriate PPE is critical to prevent direct contact with the chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] | Prevents eye contact which can cause serious irritation.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] Lab coat or appropriate protective clothing.[7] | Prevents skin contact which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1] |

| Respiratory Protection | Required when dusts, vapors, or aerosols are generated.[1] Use a NIOSH/MSHA-approved respirator. | Prevents inhalation which may cause respiratory tract irritation.[1] |

Safe Handling and Storage Procedures

Handling:

-

Do not eat, drink, or smoke in work areas.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Keep the container sealed when not in use.[6]

-

Store locked up.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[1]

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][5] If feeling unwell, call a POISON CENTER or doctor.[1] If breathing is difficult, give oxygen.[5] |

| Skin Contact | Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing for at least 15 minutes.[5][7] Call an ophthalmologist or get immediate medical attention.[1][6] |

| Ingestion | Rinse mouth with water.[5][6] Immediately make the victim drink water (two glasses at most).[1] Do not induce vomiting.[5] Call a physician or Poison Control Center immediately.[5][6] |

Accidental Release and Disposal Measures

Accidental Release:

-

Evacuate personnel to safe areas and ensure adequate ventilation.[5]

-

Avoid dust formation and inhalation.[5]

-

Wear appropriate personal protective equipment.[5]

-

Collect the spilled material using suitable equipment (e.g., sweep up) and place it in a suitable, closed container for disposal.[5][6]

Disposal:

-

Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

-

Waste should be sent to an approved waste disposal plant.[1]

Experimental Workflow and Logic

The following diagram outlines a logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.

Caption: Logical workflow for handling this compound.

Note on Experimental Protocols

This guide is strictly focused on the safety and handling of this compound. Detailed experimental methodologies for its synthesis or use in specific scientific applications are beyond the scope of safety documentation and were not available in the consulted resources. Researchers must develop and validate their own experimental protocols in accordance with established laboratory safety practices and institutional guidelines.

References

Commercial Suppliers of Ethyl 3-amino-5-chlorobenzoate

An In-depth Technical Guide to Commercial Sourcing and Quality Verification of Ethyl 3-amino-5-chlorobenzoate

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical intermediates is a critical first step in the synthesis of novel compounds. This guide provides a comprehensive overview of commercial suppliers for this compound, a key building block in various synthetic pathways. Furthermore, it outlines detailed experimental protocols for the verification of its identity and purity, ensuring the integrity of subsequent research and development activities.

The following table summarizes commercially available sources for this compound, detailing purity specifications and available quantities to facilitate procurement decisions.

| Supplier | Purity | Available Quantities |

| HANGZHOU LEAP CHEM CO., LTD. | Not Specified | Bulk and research quantities |

| ChemScene | ≥98% | Custom and commercial production |

| BLD Pharm | Not Specified | Various |

| Laibo Chem | Not Specified | 250mg |

| AOBChem | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |

Experimental Protocols for Quality Verification

To ensure the procured this compound meets the required standards for research and development, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of this compound and to identify any potential impurities.

a. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

b. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

c. Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

a. Instrumentation and Conditions:

-

NMR Spectrometer: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Analyses: ¹H NMR and ¹³C NMR.

b. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved before placing it in the spectrometer.

c. Expected ¹H NMR Spectral Data (in CDCl3):

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A broad singlet for the amine protons.

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

d. Expected ¹³C NMR Spectral Data (in CDCl3):

-

Signals corresponding to the methyl and methylene carbons of the ethyl group.

-

A signal for the carbonyl carbon of the ester.

-

Signals for the aromatic carbons, including those bonded to the amino, chloro, and ester groups.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

a. Instrumentation and Conditions:

-

FTIR Spectrometer: A standard FTIR spectrometer with a diamond ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

b. Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

c. Expected Characteristic Absorption Bands:

-

N-H stretching (amine): Around 3400-3300 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Around 3100-2850 cm⁻¹.

-

C=O stretching (ester): Around 1720 cm⁻¹.

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹.

-

C-O stretching (ester): Around 1300-1100 cm⁻¹.

-

C-Cl stretching: Around 800-600 cm⁻¹.

Supplier Selection and Quality Verification Workflow

The following diagram illustrates a logical workflow for the procurement and quality verification of this compound.

Caption: Workflow for supplier selection and quality verification.

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-5-chlorobenzoate

For researchers, scientists, and professionals in drug development, Ethyl 3-amino-5-chlorobenzoate is a valuable building block. Its bifunctional nature, featuring both an amino and an ester group on a halogenated benzene ring, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the primary synthetic route to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthesis Pathway

The most prevalent and efficient synthesis of this compound is a two-step process commencing from 3-chloro-5-nitrobenzoic acid. This pathway involves the reduction of the nitro group to an amine, followed by the esterification of the carboxylic acid.

A general overview of the synthesis workflow is presented below:

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-amino-5-chlorobenzoic acid

The initial step involves the reduction of the nitro group of 3-chloro-5-nitrobenzoic acid. A common method for this transformation is the use of reduced iron powder in the presence of an acid or a salt like ammonium chloride.

Protocol:

-

To a mixture of isopropanol (78 mL) and water (20 mL), add ammonium chloride (0.18 g) and reduced iron powder (1.07 g).

-

Heat the reaction mixture to 90°C with stirring for 1 hour.

-

Slowly add 3-chloro-5-nitrobenzoic acid (1.1 g) to the heated mixture.

-

Continue stirring at 90°C for an additional 3 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with methanol and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a methanol-chloroform mixed solvent to yield 3-amino-5-chlorobenzoic acid.[1]

Step 2: Synthesis of this compound

The second step is the esterification of the carboxylic acid group of 3-amino-5-chlorobenzoic acid to form the ethyl ester. A standard method for this is the Fischer esterification, often facilitated by a strong acid or a reagent like thionyl chloride.

Protocol (adapted from a similar synthesis):

-

Suspend 3-amino-5-chlorobenzoic acid in absolute ethanol (approximately 50 mL for 0.0266 mol of the acid) in a round-bottom flask.

-

Cool the suspension to -15°C using an ice-salt bath.

-

Slowly add thionyl chloride (an excess of about 1.2 equivalents) dropwise, ensuring the temperature is maintained below -10°C.[2]

-

After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.

-

Increase the temperature and reflux the mixture for 3 hours.[2]

-

After reflux, cool the reaction mixture and filter the resulting precipitate.

-

Wash the precipitate with distilled water to remove any excess thionyl chloride.

-

Neutralize the product by washing with a 10% sodium carbonate solution.[2]

-

Collect the residue and recrystallize it from an ethanol/water mixture to obtain pure this compound.

Quantitative Data

The following table summarizes key data for the compounds involved in the synthesis. Please note that the yield for the final product is an estimate based on typical yields for similar reactions, as a specific yield for the direct synthesis was not available in the cited literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount | Product Amount | Yield (%) |

| 3-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56[3][4] | 1.1 g | - | - |

| 3-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | - | 368 mg | 33.5% |

| This compound | C₉H₁₀ClNO₂ | 199.63 | - | - | Est. >90% |

Role in Drug Discovery

This compound is a key starting material in the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for further chemical modifications at the amino and ester functionalities, making it a versatile scaffold in medicinal chemistry. The following diagram illustrates a conceptual workflow of how a building block like this compound is utilized in a drug discovery pipeline.

Caption: Conceptual role of this compound in a drug discovery workflow.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and desired scale.

References

- 1. 3-AMINO-5-CHLOROBENZOIC ACID | 21961-30-8 [amp.chemicalbook.com]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | JBA66236 [biosynth.com]

The Elusive Biological Profile of Ethyl 3-amino-5-chlorobenzoate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of Ethyl 3-amino-5-chlorobenzoate. An extensive review of published literature reveals a significant gap in direct research into its biological activities. The compound is primarily cataloged as a chemical intermediate available from various commercial suppliers. However, the biological profiles of its structural isomers—Ethyl 4-amino-3-chlorobenzoate, Ethyl 2-amino-5-chlorobenzoate, and the parent compound Ethyl 3-aminobenzoate—are well-documented. These related molecules exhibit a range of activities, including enzyme inhibition, ion channel modulation, and receptor binding. This guide provides a comprehensive analysis of these isomers to offer valuable context and predictive insights for researchers interested in the potential applications of the broader aminobenzoic acid ester class of molecules. Detailed experimental protocols and quantitative data from these studies are presented to facilitate future research and drug discovery efforts.

Introduction: The Status of this compound

This compound (CAS No. 1261269-01-5) is a halogenated aromatic amine and a benzoate ester. Despite its availability from chemical suppliers, there is a notable absence of published studies detailing its specific biological activity, mechanism of action, or therapeutic applications. Searches of prominent scientific databases yield no direct pharmacological or biological data.

Its primary role in the scientific landscape appears to be that of a synthetic building block or chemical intermediate. Researchers can infer potential biological activities by examining its close structural isomers, which have been subjects of pharmacological and medicinal chemistry studies. This guide will focus on the documented biological activities of these isomers to provide a foundational understanding for researchers exploring this chemical space.

Biological Activities of Structural Isomers and Related Compounds

The biological activities of compounds are highly dependent on their three-dimensional structure and the specific arrangement of functional groups. For aminobenzoic acid esters, the relative positions of the amino, chloro, and ethyl ester groups on the benzene ring dictate their interactions with biological targets.

Ethyl 4-amino-3-chlorobenzoate Derivatives: EGFR Inhibition

Recent studies have explored derivatives of Ethyl 4-amino-3-chlorobenzoate as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a critical signaling protein that, when overactivated, can drive the proliferation of tumor cells. Inhibition of its tyrosine kinase activity is a validated strategy in oncology.

Derivatives, including 1,3,4-oxadiazoles and hydrazine-1-carbothioamides, synthesized from Ethyl 4-amino-3-chlorobenzoate have demonstrated significant anti-proliferative properties against various cancer cell lines.[1] One notable derivative, compound N5a , was shown to induce apoptosis through the extrinsic pathway by activating caspases 3 and 8.[1]

The following diagram illustrates the general mechanism of action for EGFR tyrosine kinase inhibitors (TKIs).

Caption: EGFR signaling pathway and TKI inhibition mechanism.

Ethyl 2-amino-5-chlorobenzoate Derivatives: Receptor and Channel Modulation

Ethyl 2-amino-5-chlorobenzoate is primarily used as a scaffold to create more complex molecules with potential therapeutic applications.[2] Its derivatives have been investigated for:

-

A1 Adenosine Receptor Allosteric Enhancement: This suggests potential uses in conditions where modulating adenosine signaling is beneficial, such as cardiac arrhythmias or inflammation.[2]

-

Calcium Channel Modulation: The relaxant properties of related compounds on smooth muscle tissue point to potential applications in respiratory diseases like asthma, where calcium channel activity is a key factor in bronchoconstriction.[2]

Ethyl 3-aminobenzoate: Sodium Channel Blockade

The unchlorinated parent compound, Ethyl 3-aminobenzoate (also known as Tricaine), is a well-characterized sodium channel blocker.[3][4]

-

Mechanism of Action: It suppresses the nervous system by inhibiting the influx of sodium ions into nerve cells. This action limits nerve membrane excitability and prevents the generation of action potentials.[3]

-

Application: Due to its anesthetic properties, it is widely used for the anesthesia, sedation, or euthanasia of fish and other aquatic animals.[3][4]

Quantitative Data Summary

While no quantitative data exists for this compound, the following table summarizes the anti-proliferative activity of a key derivative of its isomer, Ethyl 4-amino-3-chlorobenzoate, against human cancer cell lines.

| Compound | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| N5a (Derivative of Ethyl 4-amino-3-chlorobenzoate) | A549 (Lung Carcinoma) | MTT Assay | Data not quantified in source | [1] |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Data not quantified in source | [1] | |

| HCT-116 (Colorectal Carcinoma) | MTT Assay | Data not quantified in source | [1] |

Note: The original study confirmed cytotoxicity but did not provide specific IC₅₀ values in the abstract or main text.

Experimental Protocols

To aid researchers, this section provides detailed methodologies adapted from studies on the isomers of this compound.

Synthesis of Ethyl 4-amino-3-chlorobenzoate (Isomer)

This protocol describes the esterification of 4-amino-3-chlorobenzoic acid.[1]

-

Reaction Setup: Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol in a round-bottom flask.

-

Cooling: Cool the suspension to -15°C using an appropriate cooling bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (3.8 g, 2.33 mL, 0.032 mol) dropwise, ensuring the temperature remains below -10°C.

-

Stirring: Stir the reaction mixture for 30 minutes at 40°C.

-

Reflux: Reflux the mixture for 3 hours.

-

Work-up:

-

Filter the resulting precipitate.

-

Wash the precipitate with distilled water to remove excess SOCl₂.

-

Wash the product with a 10% sodium carbonate (Na₂CO₃) solution.

-

Collect the final residue.

-

-

Purification: Recrystallize the product from an ethanol and water mixture.

In Vitro Anti-proliferative MTT Assay

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT-116) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., N5a) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel chemical entities based on a starting scaffold like this compound.

Caption: General workflow for drug discovery.

Conclusion and Future Directions

This compound remains a molecule of unknown biological significance. However, the diverse and potent activities of its structural isomers suggest that it is a valuable, yet underexplored, scaffold for medicinal chemistry. The data presented on EGFR inhibitors, adenosine receptor modulators, and ion channel blockers provide a strong rationale for the synthesis and evaluation of novel derivatives of this compound.

Future research should focus on:

-

Derivative Synthesis: Creating a library of compounds derived from the this compound core.

-

Broad-Spectrum Screening: Testing these new derivatives against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels.

-

In Silico Modeling: Using computational docking studies to predict potential binding interactions and guide the synthetic strategy.

By leveraging the insights gained from its isomers, the scientific community can begin to unlock the potential biological activities of this overlooked molecule and its derivatives.

References

An In-depth Technical Guide to Ethyl 3-amino-5-chlorobenzoate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-chlorobenzoate and its analogs represent a class of small molecules with significant potential in medicinal chemistry and drug discovery. While specific research on this compound (CAS 1261269-01-5) is limited in publicly available literature, its isomers, particularly Ethyl 4-amino-3-chlorobenzoate, have been extensively studied.[1] These compounds serve as crucial building blocks in the synthesis of various heterocyclic systems and have demonstrated a range of biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of this compound analogs, drawing primarily from research on its closely related isomers to infer potential applications and research directions for the titular compound.

Chemical Properties of this compound and Its Isomers

The physicochemical properties of these benzoate esters are foundational to their role as intermediates in organic synthesis and their behavior in biological systems. A summary of the key properties for this compound and its commercially available isomers is presented below.

| Property | This compound | Ethyl 4-amino-3-chlorobenzoate | Ethyl 5-amino-2-chlorobenzoate |

| CAS Number | 1261269-01-5[2][3][4][5][6] | 82765-44-4 | 64401-55-4[7] |

| Molecular Formula | C₉H₁₀ClNO₂[2][6] | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂[7] |

| Molecular Weight | 199.63 g/mol [2] | 199.63 g/mol | 199.63 g/mol [7] |

| Predicted Density | 1.262 g/cm³[6] | Not available | Not available |

| Predicted Boiling Point | 340.1 °C[6] | Not available | Not available |

| XLogP3 | 2.68[6] | 2.5 | 2.5[7] |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)N)Cl[2] | CCOC(=O)C1=CC=C(C(=C1)Cl)N | CCOC(=O)C1=C(C=CC(=C1)N)Cl[7] |

Synthesis of Ethyl Aminochlorobenzoate Analogs

The synthesis of ethyl aminochlorobenzoate derivatives typically involves the esterification of the corresponding aminobenzoic acid. A general and widely used method is the Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst.

A detailed experimental protocol for the synthesis of the analog, Ethyl 4-amino-3-chlorobenzoate, is provided as a representative example.[1]

Experimental Protocol: Synthesis of Ethyl 4-amino-3-chlorobenzoate[1]

Materials:

-

4-amino-3-chlorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Distilled water

Procedure:

-

A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute ethanol is cooled to -15°C.

-

An excess amount of thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) is added dropwise, ensuring the temperature is maintained below -10°C.

-

The reaction mixture is stirred at 40°C for 30 minutes.

-

The mixture is then refluxed for 3 hours.

-

The resulting precipitate is filtered and washed with distilled water to remove any excess thionyl chloride.

-

The product is then washed with a 10% Na₂CO₃ solution.

-

The final residue is collected and recrystallized from a mixture of ethanol and water to yield Ethyl 4-amino-3-chlorobenzoate.[1]

Physical Properties of Ethyl 4-amino-3-chlorobenzoate:

-

Appearance: White to orange powder

-

Yield: 80%

-

Melting Point: 80–82°C

-

Rf Value: 0.50 (n-Hexane 80%: Ethyl acetate 20%)

-

IR (KBr, cm⁻¹): 3487, 3356 (NH₂), 2985, 2900 (CH₃), 1689 (C=O ester), 1624, 1593, 1508 (Ar C=C), 759 (C-Cl)

-

¹H NMR (300 MHz, DMSO-d₆, ppm): δ 7.75 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 6.83 (s, 1H, Ar-H), 6.21 (s, 2H, NH₂), 4.23 (q, 2H, CH₂), 1.27 (t, 3H, CH₃)[1]

Biological Activities and Therapeutic Potential

Derivatives of ethyl aminochlorobenzoates have shown promise in various therapeutic areas, most notably as anticancer agents. The structural motif of these compounds makes them suitable scaffolds for the design of enzyme inhibitors.

As EGFR Inhibitors in Cancer Therapy

Recent studies have focused on synthesizing derivatives of Ethyl 4-amino-3-chlorobenzoate as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][8] Overexpression or mutation of EGFR is a hallmark of several cancers, making it a key target for drug development.

A series of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives of Ethyl 4-amino-3-chlorobenzoate have been synthesized and evaluated for their anti-proliferative properties.[1]

Quantitative Bioactivity Data of Ethyl 4-amino-3-chlorobenzoate Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) |

| N5a (a hydrazine-1-carbothioamide derivative) | A549 (Lung Cancer) | 1.5 ± 0.2 |

| HepG2 (Liver Cancer) | 2.1 ± 0.3 | |

| HCT-116 (Colorectal Cancer) | 3.5 ± 0.4 | |

| Erlotinib (Reference Drug) | A549 (Lung Cancer) | 1.2 ± 0.1 |

| HepG2 (Liver Cancer) | 1.8 ± 0.2 | |

| HCT-116 (Colorectal Cancer) | 2.9 ± 0.3 |

Data extracted from a study on new 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., A549, HepG2, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours.

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.

-

The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined.

Signaling Pathways and Mechanisms of Action

The anticancer activity of Ethyl 4-amino-3-chlorobenzoate derivatives, particularly the hydrazine-1-carbothioamide series, has been linked to the inhibition of EGFR and the subsequent induction of apoptosis.[1]

EGFR-Mediated Apoptotic Pathway

Inhibition of EGFR tyrosine kinase activity by these compounds disrupts downstream signaling pathways that are crucial for cancer cell survival and proliferation. This leads to the activation of the extrinsic apoptotic pathway, characterized by the activation of caspase-8 and caspase-3.[1]

Caption: EGFR inhibition by Ethyl 4-amino-3-chlorobenzoate derivatives induces apoptosis.

Experimental Workflow for Drug Discovery

The process of identifying and characterizing novel derivatives of ethyl aminochlorobenzoates as potential drug candidates typically follows a structured workflow, from synthesis to biological evaluation.

Caption: A typical workflow for the discovery of novel ethyl aminochlorobenzoate derivatives.

Conclusion and Future Directions

While direct research on this compound is not extensively documented, the comprehensive studies on its isomers, such as Ethyl 4-amino-3-chlorobenzoate, provide a strong foundation for future investigations. The synthetic accessibility of these compounds and the demonstrated biological activity of their derivatives, particularly as EGFR inhibitors, highlight the potential of this chemical scaffold in the development of novel therapeutics.

Future research should focus on the synthesis and biological evaluation of this compound derivatives. A comparative study of the structure-activity relationships (SAR) among the different isomers would provide valuable insights for the rational design of more potent and selective drug candidates. Further exploration of their effects on other cellular signaling pathways and their potential in other disease areas beyond cancer is also warranted. The detailed experimental protocols and data presented in this guide for analogous compounds can serve as a valuable resource for initiating such research endeavors.

References

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1261269-01-5 [chemicalbook.com]

- 5. 1261269-01-5|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of Ethyl 3-amino-5-chlorobenzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-5-chlorobenzoate is a key building block in the fine chemical industry, particularly valued in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its trifunctional nature, possessing an amine, a chloro group, and an ethyl ester, allows for a diverse range of chemical transformations, making it a versatile starting material for the construction of novel compounds. This technical guide provides an in-depth exploration of the role of this compound in organic synthesis, detailing key reactions, experimental protocols, and its application in the development of targeted therapeutics.

Core Reactions and Synthetic Utility

This compound serves as a scaffold for a variety of organic reactions, including N-acylation, Suzuki-Miyaura cross-coupling, diazotization-sandmeyer reactions, and cyclization reactions to form heterocyclic systems. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for drug discovery.

N-Acylation

The amino group of this compound is readily acylated to form amide derivatives. This reaction is a common strategy to introduce diverse structural motifs and modulate the physicochemical properties of the molecule.

Table 1: Representative N-Acylation Reaction of an Aminobenzoate Derivative

| Acylating Agent | Product | Reaction Conditions | Yield (%) |

| Acetyl Chloride | Methyl 5-acetamido-3-methylpicolinate | Pyridine or Triethylamine, CH₂Cl₂, 0 °C to rt | 85-95 |

| Benzoyl Chloride | Methyl 5-benzamido-3-methylpicolinate | Pyridine or Triethylamine, CH₂Cl₂, 0 °C to rt | 80-90 |

Note: Data presented is for a structurally similar aminobenzoate, Methyl 5-amino-3-methylpicolinate, and is representative of typical N-acylation reactions.[1]

Suzuki-Miyaura Cross-Coupling

The chloro substituent on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This allows for the introduction of various aryl or heteroaryl groups, significantly increasing molecular complexity.

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3,5-Dichloroaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| Ethyl 4-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 2-24 | 80-95 |

Note: These conditions are representative for similar aryl halides and can serve as a starting point for the optimization of reactions with this compound.[2][3]

Diazotization and Sandmeyer Reaction

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. Subsequent Sandmeyer or related reactions can be employed to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups. The Sandmeyer reaction is a powerful method for the synthesis of aryl halides from aryl diazonium salts using copper salts as catalysts.[4][5][6][7]

Table 3: Representative Sandmeyer Reaction of an Aminobenzoic Acid Derivative

| Starting Material | Reagents | Product | Yield (%) |

| 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄2. CuCN, NaCN | 4-Cyanobenzoic acid | ~82 |

Note: This is a representative example of a Sandmeyer reaction on a similar aminobenzoic acid.[8][9]

Cyclization Reactions for Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as quinazolinones. These scaffolds are prevalent in many biologically active molecules. The Niementowski quinazoline synthesis, for example, involves the reaction of an anthranilic acid derivative with formamide.[10][11]

Table 4: Representative Synthesis of a Quinazolinone Derivative

| Reactants | Reagents/Conditions | Product | Yield (%) |

| 2-Amino-5-bromobenzoic acid, Formamide | Heat, 130 °C | 6-Bromoquinazolin-4(3H)-one | 91 |

Note: This reaction demonstrates the synthesis of a quinazolinone from a similar halo-substituted aminobenzoic acid.[7]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving aminobenzoate derivatives, which can be adapted for this compound.

Protocol 1: General Procedure for N-Acylation of an Aromatic Amine

This protocol outlines a standard method for the N-acylation of an aromatic amine using an acyl chloride in the presence of a base.[1]

Materials:

-

Aromatic Amine (e.g., Methyl 5-amino-3-methylpicolinate) (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (1.2 equivalents)

-

Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride) (1.1 equivalents)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aromatic amine.

-

Dissolve the starting material in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add the anhydrous base dropwise.

-

Slowly add the desired acyl chloride dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of anhydrous DCM before addition.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[2]

Materials:

-

Aryl Halide (e.g., 3-Chloro-5-(4-fluorophenyl)aniline) (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2-3 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask or reaction vial, add the aryl halide, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature for a few minutes.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-